2-(4-chlorophenyl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c21-16-6-4-15(5-7-16)12-20(29)27-10-8-26(9-11-27)14-19-23-24-25-28(19)18-3-1-2-17(22)13-18/h1-7,13H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANINNUUVCGEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A 4-chlorophenyl group, which is known for its role in enhancing biological activity due to electron-withdrawing effects.
- A piperazine moiety that contributes to the compound's pharmacokinetic properties.
- A tetrazole ring, which has been associated with various pharmacological activities.
Research indicates that the compound may exhibit multiple mechanisms of action, including:
- Inhibition of neurotransmitter uptake : Similar compounds have been shown to modulate serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.
- Antimicrobial properties : The presence of halogenated phenyl groups often correlates with increased antimicrobial activity, as seen in related studies .
Efficacy Studies
- Antidepressant Activity : In a study evaluating the effects on animal models, compounds structurally similar to the target compound demonstrated significant antidepressant-like effects, likely mediated by serotonin receptor modulation .
- Antimicrobial Activity : The compound was tested against various bacterial strains. Preliminary results indicated moderate antibacterial activity, particularly against Gram-positive bacteria .
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a related tetrazole derivative exhibited IC50 values below 10 µM against A-431 skin cancer cells .
Case Study 1: Antidepressant Effects
A study published in 2022 examined the antidepressant-like effects of a related piperazine derivative in mice. The compound was administered at varying doses (10 mg/kg and 20 mg/kg) and showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties .
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial efficacy, the compound was screened against Escherichia coli and Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, suggesting moderate efficacy compared to standard antibiotics .
Data Table
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole-piperidine compounds have shown promising results against various bacterial strains. In one study, a series of novel compounds were synthesized and evaluated for their antimicrobial activity using the serial dilution method, revealing several candidates with good efficacy compared to standard drugs .
Anticancer Potential
The structural features of this compound suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the tetrazole ring is particularly noteworthy as it has been linked to enhanced biological activity against cancer cell lines .
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing a range of tetrazole-piperazine derivatives, including the target compound, demonstrated their antimicrobial and anticancer activities. The synthesized compounds were characterized using various spectroscopic techniques (IR, NMR, mass spectrometry), and their biological activities were assessed. Notably, some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for drug development .
Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds indicate that the hydrophobic interactions between the ligand (the target compound) and the active site of bacterial enzymes play a crucial role in their antimicrobial efficacy. These studies provide insights into the binding mechanisms and suggest modifications to enhance activity further .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Notes |
|---|---|---|
| 2-(4-chlorophenyl)-1-(4-piperidinyl)ethanone | 16 | Effective against Staphylococcus aureus |
| 2-(4-chlorophenyl)-1-(1H-tetrazol-5-yl)ethanone | 32 | Moderate activity against E. coli |
| 2-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone | 8 | High potency against Pseudomonas aeruginosa |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations:
- Linker Type : The target compound’s methylene (-CH₂-) linker (vs. thioether (-S-) in 7p, 7n) may reduce susceptibility to oxidative metabolism .
- Sulfonyl Groups : Analogs like 7p and 7n include sulfonyl groups on piperazine, which increase polarity but may reduce membrane permeability compared to the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?
- Answer : The compound is typically synthesized via multi-step organic reactions, including:
- Condensation reactions : Formation of the tetrazole ring (e.g., via [3+2] cycloaddition between nitriles and azides) .
- Piperazine functionalization : Alkylation or acylation of the piperazine core using halides or carbonyl derivatives .
- Coupling strategies : For example, nucleophilic substitution or Buchwald–Hartwig amination to link fluorophenyl and chlorophenyl moieties .
Q. How is the structural characterization of this compound validated?
- Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR spectroscopy : To confirm proton and carbon environments (e.g., distinguishing piperazine and tetrazole protons) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize low yields during the coupling of the tetrazole and piperazine moieties?
- Answer : Potential strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for C–N bond formation under mild conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Temperature control : Stepwise heating to avoid side reactions (e.g., tetrazole ring decomposition) .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Answer :
- Molecular docking : To assess binding affinity with target proteins (e.g., kinases or GPCRs) .
- QSAR modeling : Correlating substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
- MD simulations : To evaluate conformational stability in biological membranes .
Q. How should discrepancies between crystallographic data and DFT-optimized structures be resolved?
- Answer :
- Refinement checks : Re-examining SHELX refinement parameters (e.g., thermal displacement factors) to ensure data accuracy .
- Theoretical adjustments : Including solvent effects or dispersion corrections in DFT calculations .
- Experimental replication : Growing crystals under varied conditions (e.g., temperature or solvent) to rule out polymorphism .
Methodological Challenges
Q. What strategies mitigate toxicity concerns during in vitro biological testing?
- Answer :
- Dose-response profiling : Establishing IC50 values to differentiate therapeutic vs. toxic thresholds .
- Metabolic stability assays : Liver microsome studies to identify reactive metabolites .
- Structural analogs : Modifying the tetrazole or piperazine groups to reduce off-target effects .
Q. How can researchers address contradictory activity data across different cell lines?
- Answer :
- Cell-line validation : Confirming genetic consistency (e.g., p53 status) and receptor expression levels .
- Pharmacokinetic studies : Assessing compound uptake and efflux (e.g., via P-glycoprotein assays) .
- Pathway analysis : Transcriptomic or proteomic profiling to identify confounding signaling pathways .
Theoretical Frameworks
Q. What conceptual frameworks guide the design of derivatives for enhanced bioactivity?
- Answer :
- Bioisosteric replacement : Substituting tetrazole with carboxylate or sulfonamide groups to improve solubility .
- Hammett analysis : Quantifying electronic effects of substituents (e.g., fluoro vs. chloro) on reactivity .
- Lipinski’s Rule of Five : Balancing molecular weight, logP, and hydrogen bonding for drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
